molecular formula C30H46O6 B100223 22-Deoxoisocucurbitacin D CAS No. 15371-77-4

22-Deoxoisocucurbitacin D

Cat. No.: B100223
CAS No.: 15371-77-4
M. Wt: 502.7 g/mol
InChI Key: LTAMPOZNZZLEID-XFFOSBMPSA-N
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Description

22-Deoxoisocucurbitacin D belongs to the class of organic compounds known as cucurbitacins. These are polycyclic compounds containing the tetracyclic cucurbitane nucleus skeleton, 19-(10->9b)-abeo-10alanost-5-ene (also known as 9b-methyl-19-nor lanosta-5-ene), with a variety of oxygenation functionalities at different positions. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in green vegetables. This makes this compound a potential biomarker for the consumption of this food product.

Properties

CAS No.

15371-77-4

Molecular Formula

C30H46O6

Molecular Weight

502.7 g/mol

IUPAC Name

17-[(E)-2,6-dihydroxy-6-methylhept-4-en-2-yl]-3,16-dihydroxy-4,4,9,13,14-pentamethyl-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-2,11-dione

InChI

InChI=1S/C30H46O6/c1-25(2,35)12-9-13-29(7,36)23-20(32)15-27(5)21-11-10-17-18(14-19(31)24(34)26(17,3)4)30(21,8)22(33)16-28(23,27)6/h9-10,12,18,20-21,23-24,32,34-36H,11,13-16H2,1-8H3/b12-9+

InChI Key

LTAMPOZNZZLEID-XFFOSBMPSA-N

SMILES

CC1(C(C(=O)CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(CC=CC(C)(C)O)O)O)C)C)C)O)C

Isomeric SMILES

CC1(C(C(=O)CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C/C=C/C(C)(C)O)O)O)C)C)C)O)C

Canonical SMILES

CC1(C(C(=O)CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(CC=CC(C)(C)O)O)O)C)C)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
22-Deoxoisocucurbitacin D
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22-Deoxoisocucurbitacin D
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22-Deoxoisocucurbitacin D
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22-Deoxoisocucurbitacin D
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22-Deoxoisocucurbitacin D
Reactant of Route 6
22-Deoxoisocucurbitacin D

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